molecular formula C10H15NS2 B14690654 2,2'-(Phenylazanediyl)di(ethane-1-thiol) CAS No. 35225-26-4

2,2'-(Phenylazanediyl)di(ethane-1-thiol)

Cat. No.: B14690654
CAS No.: 35225-26-4
M. Wt: 213.4 g/mol
InChI Key: YOSZXFRVGMUFCP-UHFFFAOYSA-N
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Description

2,2'-(Phenylazanediyl)di(ethane-1-thiol) is a sulfur-containing organic compound characterized by a central phenylazanediyl (C₆H₅N) core flanked by two ethane-1-thiol (-CH₂CH₂SH) groups. This structure confers unique reactivity due to the presence of both aromatic nitrogen and thiol functionalities. The compound has been utilized as a precursor in synthesizing biologically active molecules, such as protease inhibitors containing indole and acetylene cores . Its synthesis often involves modifications of diol precursors, such as 2,2′-(phenylazanediyl)di(ethan-1-ol), through thiolation reactions .

Properties

CAS No.

35225-26-4

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

2-[N-(2-sulfanylethyl)anilino]ethanethiol

InChI

InChI=1S/C10H15NS2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2

InChI Key

YOSZXFRVGMUFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCS)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-(Phenylazanediyl)di(ethane-1-thiol) can be synthesized through a multi-step process involving the reaction of 2-chloroethyl phenyl sulfide with sodium hydrosulfide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of 2,2’-(Phenylazanediyl)di(ethane-1-thiol) involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylazanediyl)di(ethane-1-thiol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Phenylazanediyl)di(ethane-1-thiol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Phenylazanediyl)di(ethane-1-thiol) involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions are crucial in biological systems, where thiol-disulfide exchange reactions regulate protein function and cellular redox homeostasis. The phenyl group also contributes to the compound’s reactivity by undergoing electrophilic aromatic substitution .

Comparison with Similar Compounds

Substituent Variations on the Phenylazanediyl Core

  • 4,4'-(Phenylazanediyl)bisbenzyls :
    Unlike the ethanethiol substituents in the target compound, this analog features benzyl (-CH₂C₆H₅) groups. It has been explored as a hepatitis C virus (HCV) replication inhibitor, highlighting how bulkier aromatic substituents enhance biological activity compared to thiols .
  • 2,2'-(4-((4-Chlorophenyl)diazenyl)phenylazanediyl)diethanol: This compound replaces thiols with hydroxyl (-OH) groups and introduces a diazenyl (-N=N-) linker. The ethanol substituents reduce sulfur-related reactivity but improve solubility in polar solvents, making it suitable for dye applications .

Ethane-1-thiol Derivatives with Functional Groups

  • 2-(Phenylthio)ethane-1-thiol (6b) :
    This derivative replaces the phenylazanediyl core with a phenylthio (-S-C₆H₅) group. NMR data (δ 1.18 ppm for SH, δ 36.64 ppm for SCH₂) indicate distinct electronic environments compared to the target compound, likely due to reduced nitrogen-mediated conjugation .

Physicochemical and Spectroscopic Properties

  • 1-(Ethylsulfanyl)ethane-1-thiol :
    A key odorant in durian, this compound’s ethylsulfanyl (-S-CH₂CH₃) group contrasts with the phenylazanediyl core. Its "skunk-like" odor underscores the volatility of small thiols, whereas the target compound’s aromaticity likely reduces volatility .
  • 2-(Oxan-3-yl)ethane-1-thiol :
    With a tetrahydrofuran-derived substituent, this compound has a molar mass of 146.25 g/mol and exhibits altered solubility in organic solvents compared to phenylazanediyl derivatives .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2,2'-(Phenylazanediyl)di(ethane-1-thiol) Phenylazanediyl, ethanethiol 246.38 Protease inhibitor precursor
4,4'-(Phenylazanediyl)bisbenzyls Benzyl 316.40 HCV replication inhibition
2-(Phenylthio)ethane-1-thiol (6b) Phenylthio 170.25 High SH reactivity, NMR δ 1.18 ppm
1-(3-Fluoro-4-methylphenyl)ethane-1-thiol Fluorinated aromatic 170.25 Enhanced hydrophobicity
2-(Oxan-3-yl)ethane-1-thiol Tetrahydrofuran derivative 146.25 Solubility in organic solvents

Research Findings and Trends

  • Reactivity : Thiols with aromatic cores (e.g., phenylazanediyl) exhibit lower volatility and higher thermal stability compared to aliphatic thiols like 1-(ethylsulfanyl)ethane-1-thiol .
  • Biological Activity : Nitrogen-containing analogs (e.g., 4,4'-(phenylazanediyl)bisbenzyls) show promise in antiviral applications, while sulfur-rich derivatives are preferred in catalysis .
  • Synthetic Flexibility : The phenylazanediyl scaffold allows modular substitution, enabling tailored properties for materials science or medicinal chemistry .

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